molecular formula C10H10FN B2534702 7'-Fluorospiro[cyclopropane-1,3'-indoline] CAS No. 1461714-90-8

7'-Fluorospiro[cyclopropane-1,3'-indoline]

Cat. No.: B2534702
CAS No.: 1461714-90-8
M. Wt: 163.195
InChI Key: UHRUFLKWQXZJJM-UHFFFAOYSA-N
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Description

7'-Fluorospiro[cyclopropane-1,3'-indoline] (CAS 1461714-90-8) is a fluorinated spirooxindole derivative of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a cyclopropane ring spiro-fused to an indoline system, a structure that is frequently explored as a privileged scaffold in the design of bioactive molecules. Libraries of similar spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their biological activity, showing promising anticancer activity (IC50 <20 μM) against a panel of human cancer cell lines, including HT-29 (colon cancer), DU-145 (prostate cancer), Hela (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer) . Research into these compounds has led to the establishment of structure-activity relationships (SAR) . For specific lead compounds within this structural class, flow cytometric analysis has demonstrated that they arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death . Further evidence from measurements of mitochondrial membrane potential and Annexin V-FITC assays confirm that these compounds induce cell death via apoptosis . The compound has a molecular formula of C10H10FN and a molecular weight of 163.19-163.20 g/mol . It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRUFLKWQXZJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 7 Fluorospiro Cyclopropane 1,3 Indoline and Its Core Structure

Reactivity of the Spirocyclic Cyclopropane (B1198618) Ring in Spiro[cyclopropane-1,3'-indoline] (B1354872)

The cyclopropane ring in spiro[cyclopropane-1,3'-indoline] derivatives is characterized by significant ring strain, making it susceptible to ring-opening reactions. This inherent reactivity is a cornerstone of its derivatization, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Various reagents and reaction conditions can induce the cleavage of the C-C bonds of the cyclopropane ring. For instance, in the presence of a Lewis acid like aluminum chloride, the cyclopropane ring can be opened by nucleophiles. This has been demonstrated in reactions of spirocyclic cyclopropanes with indoline-2-thiones, leading to the formation of ketones functionalized with indolylthio groups.

Furthermore, the spiro[cyclopropane-1,3'-oxindole] analogues, which are closely related to the indoline (B122111) core structure, readily undergo ring expansion reactions. Nucleophilic attack by reagents such as azide (B81097) ions can open the cyclopropane ring to form 3-(2-azidoethyl)oxindoles. These intermediates can then participate in cascade reactions, such as Staudinger/aza-Wittig/Mannich sequences, to yield more complex spiro-heterocyclic systems. Similarly, reactions with isocyanates under microwave irradiation can lead to the formation of spiro[pyrrolidone-3,3'-oxindole] derivatives through a nucleophilic ring-opening/cyclization pathway.

Transformations Involving the Indoline Nitrogen Atom and the Aromatic System

The indoline nitrogen atom in the spiro[cyclopropane-1,3'-indoline] scaffold behaves as a typical secondary amine, offering a reactive handle for various chemical transformations. Standard N-functionalization reactions can be readily applied to modify this position.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated through cross-coupling reactions, allowing for the introduction of a wide range of substituents. These modifications can significantly impact the molecule's physical, chemical, and biological properties.

The aromatic system of the indoline core is also amenable to derivatization, primarily through electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the amino group and the spirocyclic ring.

Substitution Reactions on the Fluorinated Indoline Moiety

The presence of a fluorine atom at the 7'-position of the spiro[cyclopropane-1,3'-indoline] ring introduces a unique reactive site and influences the reactivity of the entire aromatic system.

Nucleophilic Substitution at the Fluorine Atom

While direct nucleophilic aromatic substitution (SNAr) of a fluorine atom on an unactivated aromatic ring is generally difficult, it can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the fluorine. In the case of 7'-Fluorospiro[cyclopropane-1,3'-indoline], the indoline ring itself is relatively electron-rich, which would typically disfavor SNAr.

However, if the indoline nitrogen were to be functionalized with a potent electron-withdrawing group, such as a nitro or a sulfonyl group, the electronic character of the aromatic ring would be altered. This could potentially render the 7'-position more susceptible to nucleophilic attack, allowing for the displacement of the fluoride (B91410) ion by various nucleophiles like amines, alkoxides, or thiolates. The feasibility of such a reaction would be highly dependent on the nature of the N-substituent and the reaction conditions employed. To date, specific examples of nucleophilic substitution at the 7'-fluorine of this particular spirocycle are not prevalent in the literature, and this remains an area for further investigation.

Oxidation and Reduction Chemistry of Spiro[cyclopropane-1,3'-indoline] Derivatives

The spiro[cyclopropane-1,3'-indoline] scaffold can undergo both oxidation and reduction reactions, leading to different classes of compounds.

Oxidation: Oxidation of the indoline ring can lead to the corresponding indolenine or oxindole (B195798) derivatives. For example, treatment of a related spiro[pyrrolidine-3,3'-indoline] with N-bromosuccinimide in the presence of acetic acid results in an oxidative spiro-rearrangement to yield the spiro[pyrrolidine-3,3'-oxindole]. researchgate.net Similar transformations could be envisioned for the spiro[cyclopropane-1,3'-indoline] core.

Reduction: The indoline ring is already in a reduced state compared to indole (B1671886). However, if the corresponding spiro[cyclopropane-1,3'-oxindole] is considered, the ketone functionality at the 2'-position can be reduced to a hydroxyl group or completely removed to form the spiro[cyclopropane-1,3'-indoline]. Common reducing agents such as sodium borohydride (B1222165) can be used for the reduction to the alcohol, while stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation could achieve the complete reduction to the indoline. For instance, the reduction of a spiro[pyrrolidine-3,3'-oxindole] to the corresponding spiro[pyrrolidine-3,3'-indoline] has been accomplished using a borane-tetrahydrofuran (B86392) complex. researchgate.net

Regiochemical and Stereochemical Control in Derivatization of Spiro[cyclopropane-1,3'-indoline] Scaffolds

The synthesis and derivatization of spiro[cyclopropane-1,3'-indoline] scaffolds often present challenges and opportunities in controlling regiochemistry and stereochemistry.

Regiochemical Control: In electrophilic aromatic substitution reactions on the 7'-fluorinated indoline ring, the position of the incoming electrophile will be directed by the combined influence of the fluorine atom and the amino group of the indoline. The amino group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Therefore, electrophilic substitution is expected to occur preferentially at the 4' and 6' positions. The precise ratio of these isomers would depend on the nature of the electrophile and the reaction conditions.

Stereochemical Control: The creation of the spirocyclic center and any additional stereocenters on the cyclopropane ring is a key aspect of the synthesis of these molecules. Diastereoselective syntheses of spiro[cyclopropane-1,3'-indolin]-2'-imines have been achieved through sequential [1+2] annulation reactions of indolin-2-imines with α-aryl vinylsulfonium salts, yielding products with high chemoselectivity and diastereoselectivity. rsc.org Similarly, metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been reported to produce spiro[cyclopropane-1,3'-indolin]-2'-ones in high yields and with good diastereocontrol. acs.org The stereochemical outcome of these reactions is often influenced by the steric and electronic properties of the substrates and reagents, as well as the reaction mechanism. In many reported syntheses of related spiro[cyclopropane-1,3'-indolines], a trans relationship between substituents on the cyclopropane ring is often observed. youtube.com

Computational and Theoretical Studies on the Spiro Cyclopropane 1,3 Indoline Framework

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for probing the intricate electronic details that govern the behavior of molecules. For the spiro[cyclopropane-1,3'-indoline] (B1354872) system, these investigations elucidate reaction mechanisms and the profound influence of substituents, such as fluorine, on the molecule's properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating complex reaction mechanisms. It offers a balance between computational cost and accuracy, making it well-suited for studying multi-step catalytic cycles involved in spirocyclization. For instance, DFT has been employed to explore the mechanism of palladium-catalyzed spirocyclization reactions that form indoline-based spirocycles. rsc.org These studies support pathways involving steps such as oxidative addition, intramolecular carbopalladation, and C-H bond activation. rsc.org By calculating the potential energy surface, researchers can map out the entire reaction course, identify key intermediates, and understand the factors controlling the reaction's feasibility and selectivity. rsc.org

A critical application of DFT in mechanistic studies is the location of transition states (TS) and the calculation of their associated activation energies (energy barriers). This data is crucial for identifying the rate-determining step of a reaction. Computational studies on palladium-catalyzed C-H activation cascades to form spirocycles have successfully pinpointed the key energy barriers. nih.gov For example, in certain spirocyclization reactions, the concerted metalation-deprotonation (CMD) step is identified as the rate-determining step. nih.gov DFT calculations provide quantitative predictions of these energy barriers, which can be compared with experimental kinetic data to validate the proposed mechanism. rsc.org Such computational analyses have shown that the spirocyclization pathway is often energetically favored over competing reaction pathways, such as 6-endo cyclization, due to a lower energy barrier for the rate-limiting step. acs.org

Table 1: Representative DFT-Calculated Activation Energies in Spirocyclization Reactions
Reaction StepCatalyst/SystemCalculated Activation Energy (kcal/mol)Significance
C-H Bond Activation (CMD)Palladium-Catalyzed~20-25Often the rate-determining step in the catalytic cycle. rsc.orgnih.gov
Intramolecular CarbopalladationPalladium-Catalyzed~10-15Typically a low-barrier, facile step. rsc.org
Migratory InsertionPalladium-CatalyzedVariableEnergy barrier depends on the nature of the inserting species (e.g., arynes vs. alkynes). rsc.org

The introduction of a fluorine atom at the 7'-position of the indoline (B122111) ring significantly alters the electronic landscape of the spirocyclic system. Fluorine is a unique substituent, exerting strong but opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (+M) or resonance effect. umons.ac.benih.gov

The high electronegativity of fluorine dominates, leading to a strong -I effect that pulls electron density from the aromatic ring. nih.govnih.gov This inductive effect stabilizes all molecular orbitals, lowering their energy levels. nih.gov The +M effect, arising from the donation of fluorine's lone pair electrons into the π-system, partially counteracts the inductive pull but is generally weaker. umons.ac.be The net result is a significant polarization of the molecule and a redistribution of electron density. The benzene (B151609) portion of the indoline ring becomes more electron-deficient, which can influence its susceptibility to electrophilic or nucleophilic attack and alter its interactions with biological receptors. nih.govnih.gov This modification of electronic properties is a key strategy in medicinal chemistry to modulate a drug's metabolic stability and binding affinity. nih.gov

Table 2: Summary of Fluorine's Electronic Effects on the Indoline Ring
Electronic EffectDescriptionConsequence for the Spirocyclic System
Inductive Effect (-I)Strong withdrawal of sigma (σ) electron density due to high electronegativity. nih.govLowers energy of molecular orbitals; makes the aromatic ring electron-poor. nih.gov
Mesomeric Effect (+M)Donation of lone pair electrons into the pi (π) system. umons.ac.bePartially counteracts the -I effect; destabilizes the highest occupied molecular orbital (HOMO). umons.ac.be
Overall ImpactThe inductive effect typically outweighs the mesomeric effect. consensus.appAlters molecular dipole moment, pKa, and electrostatic potential distribution. nih.govnih.gov

Density Functional Theory (DFT) for Mechanistic Elucidation of Spirocyclization

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic picture of molecular behavior, providing insights into conformational preferences and the role of the cellular environment.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a semi-flexible molecule like 7'-Fluorospiro[cyclopropane-1,3'-indoline], MD simulations can provide a detailed understanding of its conformational landscape. Such simulations would involve solving Newton's equations of motion for the system, allowing the molecule to explore different shapes and orientations in a simulated environment (e.g., in a solvent box).

The primary goal of an MD simulation for this framework would be to identify the most stable low-energy conformers and the dynamics of interconversion between them. Key parameters to analyze would include the distribution of dihedral angles within the indoline ring, the puckering of the five-membered ring, and the relative orientation of the cyclopropane (B1198618) and indoline ring systems. While specific MD studies focusing solely on the conformational analysis of the 7'-Fluorospiro[cyclopropane-1,3'-indoline] parent scaffold are not widely documented, this technique is extensively used for more complex derivatives to understand how they fit into and interact with biological targets like protein binding pockets.

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational chemistry provides models to assess these effects, with Polarizable Continuum Models (PCM) being one of the most common approaches. mdpi.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For the spirocyclization reactions forming the indoline framework, computational studies have incorporated solvent effects to achieve results that are in better agreement with experimental data. rsc.org The solvent can preferentially stabilize charged intermediates or polar transition states, thereby lowering the activation energy of a particular pathway. Conversely, a non-polar solvent might favor a less polar pathway. By performing DFT calculations with and without a continuum solvent model, researchers can quantify the solvent's impact on the stability of all species along the reaction coordinate and predict how changing the solvent might alter the reaction's kinetics and mechanism. rsc.orgresearchgate.net

Theoretical Foundations for Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationships (QSAR) and Electronic Descriptors (e.g., Hammett σ constants) in Spiroindoline Systems

Quantitative Structure-Activity Relationship (QSAR) studies represent a important computational approach in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties. For spiroindoline systems, including 7'-Fluorospiro[cyclopropane-1,3'-indoline], QSAR models can elucidate the electronic, steric, and hydrophobic features that govern their therapeutic potential. Electronic descriptors are particularly crucial in understanding the interactions between a molecule and its biological target.

One of the most fundamental electronic descriptors is the Hammett σ constant, which quantifies the electron-donating or electron-withdrawing influence of a substituent on an aromatic ring. researchgate.netmdpi.com The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:

log(K/K₀) = ρσ

Where K is the equilibrium constant for a substituted reaction, K₀ is the constant for the unsubstituted reaction, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the specific substituent. wikipedia.org

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.net These constants are typically measured for meta (σm) and para (σp) positions. The 7'-Fluoro substituent on the spiro[cyclopropane-1,3'-indoline] framework would exert its electronic influence on the indoline ring. Fluorine is an interesting case as it is highly electronegative (an inductively withdrawing, -I effect) but can also donate electron density through resonance (+M effect). The Hammett constant for a fluorine substituent reflects the net result of these competing effects.

While specific QSAR studies on 7'-Fluorospiro[cyclopropane-1,3'-indoline] are not extensively detailed in the available literature, structure-activity relationship (SAR) studies on related spiro[cyclopropane-1,3'-indolin]-2'-ones have laid the groundwork for such analyses. nih.govresearchgate.net These studies have shown that the nature and position of substituents on the indoline ring significantly impact the anticancer activity of these compounds. nih.govrsc.org By correlating the biological activity (e.g., IC₅₀ values) with electronic descriptors like Hammett constants for a series of analogues, a predictive QSAR model could be developed. Such a model would be invaluable for designing novel spiroindoline derivatives with enhanced potency.

The table below provides Hammett constants for various substituents, illustrating the electronic properties that could be used to modulate the activity of the spiroindoline core.

SubstituentHammett Constant (σp)Electronic Effect
-F (Fluoro)+0.06Weakly deactivating
-Cl (Chloro)+0.23Deactivating
-Br (Bromo)+0.23Deactivating
-NO₂ (Nitro)+0.78Strongly deactivating
-CH₃ (Methyl)-0.17Activating
-OCH₃ (Methoxy)-0.27Strongly activating
-H (Hydrogen)0.00Reference

Theoretical Evaluation of Spirocyclic Ring Strain and Conformational Stability

The unique three-dimensional structure of spiro[cyclopropane-1,3'-indoline] is a direct result of the fusion of a planar indoline system with a highly strained cyclopropane ring at a single carbon atom. This spirocyclic arrangement imparts significant conformational rigidity to the molecule, which can be advantageous for binding to specific biological targets. mdpi.com Theoretical and computational methods are essential for evaluating the energetic consequences of this structural arrangement, particularly the ring strain and conformational stability.

The cyclopropane ring is inherently strained due to its C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a high ring strain energy. In the spiro[cyclopropane-1,3'-indoline] framework, the fusion to the indoline ring introduces additional structural constraints.

X-ray crystallography studies on the parent compound, spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), have provided precise geometric data. These studies reveal that the plane of the cyclopropane ring is nearly perpendicular to the plane of the indoline ring system. nih.gov Specifically, the dihedral angle between the mean plane of the cyclopropane ring and the indoline ring system is reported to be 87.65°. nih.gov This orthogonal arrangement minimizes steric hindrance between the two ring systems.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to quantify the strain energy of the spiro system. By calculating the heat of formation of the molecule and comparing it to a strain-free reference compound, the total strain energy can be determined. These calculations can also explore the conformational landscape of the molecule. For the spiro[cyclopropane-1,3'-indoline] framework, the primary conformational flexibility would arise from puckering of the five-membered ring of the indoline moiety. Theoretical calculations can determine the relative energies of different envelope or twist conformations of this ring, thereby identifying the most stable, low-energy conformer.

The table below summarizes key structural parameters that are central to the conformational analysis of this spirocyclic framework, based on crystallographic data of a closely related parent structure.

Structural ParameterReported ValueSignificance
Dihedral Angle (Cyclopropane-Indoline)87.65°Indicates a nearly perpendicular orientation of the two ring systems. nih.gov
Indoline Ring ConformationEssentially PlanarThe five-membered ring of the indolin-2-one system shows minimal deviation from planarity. nih.gov
Cyclopropane C-C-C Angles~60°Characteristic of the cyclopropane ring, leading to high angle strain.

Understanding the interplay between ring strain and conformational stability is critical for predicting the molecule's shape, which in turn influences its biological activity. The rigid, well-defined orientation of substituents on the 7'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold, a direct consequence of its strained and conformationally restricted nature, is a key factor in its interaction with molecular targets.

Applications of the 7 Fluorospiro Cyclopropane 1,3 Indoline Scaffold in Modern Chemical Research

Utilization as Key Intermediates and Building Blocks for Complex Organic Synthesis

The rigid, three-dimensional structure of the 7'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold makes it an exceptionally valuable building block for the synthesis of more complex organic molecules. lookchem.com Its indoline (B122111) nitrogen and aromatic ring provide reactive sites for further functionalization, while the spirocyclic cyclopropane (B1198618) imparts specific conformational constraints. Synthetic chemists utilize this scaffold as a core intermediate to construct diverse molecular architectures, particularly in the field of medicinal chemistry. lookchem.com

The synthesis of libraries of related spiro[cyclopropane-1,3'-indolin]-2'-ones has been a key strategy for discovering new bioactive compounds. nih.gov These syntheses often involve diastereoselective cyclopropanation reactions, highlighting the stereochemical control that can be achieved with these systems. researchgate.netuow.edu.au The resulting complex molecules often feature multiple stereocenters and high sp3 carbon content, which are desirable characteristics for exploring new areas of chemical space. researchgate.net The 7'-fluoro substituent is of particular interest as fluorine can enhance metabolic stability and binding affinity through favorable electronic interactions.

Precursor Scaffold ClassSynthetic Transformation ExampleResulting Complex Molecule ClassRationale for Use
Spiro[cyclopropane-1,3'-indolin]-2'-onesN-arylation or N-alkylationN-substituted spirooxindolesIntroduce diversity at the indoline nitrogen for SAR studies.
Spiro[cyclopropane-1,3'-indoline] (B1354872)Functionalization of the aromatic ringSubstituted spiroindolinesModulate electronic properties and explore new interaction vectors.
Isatin-derived methyleneoxindolesDiastereoselective cyclopropanationFunctionalized spiro[cyclopropane-1,3'-indolin]-2'-onesCreate stereochemically complex scaffolds with high efficiency. researchgate.net
Indolin-2-iminesSequential [1 + 2] annulation reactionSpiro[cyclopropane-1,3'-indolin]-2'-iminesAccess novel spirocyclic imine derivatives with potential bioactivity. nih.gov

Strategies for Chemical Space Exploration and Scaffold Hopping with Spiroindolines

Chemical space exploration aims to discover novel molecular structures with desired properties. Spirocyclic scaffolds are particularly effective for this purpose due to their inherent three-dimensionality, which allows for the exploration of regions of chemical space often neglected by more traditional, flatter aromatic structures. researchgate.netresearchgate.net The 7'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold, with its high sp3 character, provides an excellent starting point for building libraries of compounds that have distinct spatial arrangements of functional groups. researchgate.net

Scaffold hopping is a key strategy in drug discovery where the core structure of a known active compound is replaced with a chemically different scaffold while aiming to retain or improve biological activity. nih.govbiosolveit.de This technique is used to discover novel chemotypes, improve physicochemical properties, or circumvent existing patents. nih.govbiosolveit.de The spiroindoline core is an attractive candidate for scaffold hopping campaigns. By replacing a more conventional core with the 7'-Fluorospiro[cyclopropane-1,3'-indoline] motif, researchers can generate novel analogs with fundamentally different shapes and vectoral displays of substituents. Computational methods, including generative reinforcement learning, are being developed to facilitate this process by designing full molecules that have high three-dimensional similarity to a reference compound but a different core scaffold. chemrxiv.org This approach allows for a systematic exploration of scaffold diversity while preserving key three-dimensional properties. chemrxiv.org

Methodologies for scaffold hopping can be broadly categorized:

Heterocycle Replacements: Modifying the core ring system, for instance, by altering the arrangement of heteroatoms. nih.gov

Ring Opening or Closure: Manipulating the flexibility of a molecule by changing the number of rotatable bonds. nih.gov

Topology-Based Hopping: Using computational tools to find scaffolds that can maintain a similar 3D orientation of key functional groups attached to the core. biosolveit.de

The rigid nature of the 7'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold makes it particularly suitable for topology-based and shape-similarity hopping strategies. biosolveit.de

Methodologies for Analog Design in General Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how modifications to a molecule's structure affect its properties. oncodesign-services.comnumberanalytics.com The goal is to convert raw activity data into a set of informative relationships that guide the design of improved compounds. drugdesign.org The 7'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold offers several strategic points for modification to build a comprehensive SAR. The process involves the systematic synthesis and analysis of analogs where specific parts of the molecule are altered. oncodesign-services.comnumberanalytics.com

Key methodologies for designing analogs based on this scaffold include:

Modification of the Aromatic Ring: The fluoro-substituted phenyl ring is a prime target for modification. To understand the role of the 7'-fluorine atom, analogs can be synthesized with different substituents at this position (e.g., hydrogen, chloro, methyl) to probe steric and electronic effects. Other positions on the aromatic ring can also be substituted to explore how these changes influence molecular interactions.

Alteration of the Cyclopropane Ring: While chemically less facile to modify, analogs could be designed where the cyclopropane ring is replaced by other small rings (e.g., cyclobutane) or opened to an acyclic substituent. This helps to understand the importance of the specific conformational constraint imposed by the three-membered ring.

Stereochemical Variation: For derivatives with additional stereocenters, the synthesis of different diastereomers or enantiomers is crucial to determine if stereochemistry plays a significant role in its interactions.

These systematic modifications allow researchers to build a detailed understanding of the SAR for this class of compounds. nih.gov

Modification SiteType of ModificationRationale for SAR Study (General)
7'-PositionSubstitution of Fluorine (e.g., with H, Cl, CH₃, OCH₃)To probe the role of electronics (electron-withdrawing vs. donating) and sterics at this position.
Other Aromatic Positions (4', 5', 6')Introduction of various substituentsTo map the steric and electronic tolerance of the binding pocket and identify new interaction points.
Indoline Nitrogen (N-1')Alkylation, acylation, sulfonylationTo explore the impact of substituents on solubility, cell permeability, and potential interactions.
Spiro-Cyclopropane RingRing expansion (e.g., to cyclobutane) or replacementTo assess the importance of the specific 3D geometry and rigidity conferred by the cyclopropane moiety.

Potential in the Design and Development of Novel Chemical Entities and Materials

The unique structural and physicochemical properties of the 7'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold position it as a promising starting point for the design of novel chemical entities (NCEs) and advanced materials. mdpi.com The spirooxindole core is a privileged structure found in numerous bioactive natural products and synthetic compounds, suggesting its inherent utility in interacting with biological targets. beilstein-journals.org

In medicinal chemistry, derivatives of the related spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) have been investigated as potential anticancer agents. nih.gov The spirocyclic core can act as a rigid scaffold to orient functional groups in a precise manner, which is critical for high-affinity binding to protein targets. The inclusion of fluorine can further enhance drug-like properties. Therefore, 7'-Fluorospiro[cyclopropane-1,3'-indoline] is a highly attractive scaffold for the development of NCEs in oncology and other therapeutic areas. mdpi.com

Beyond pharmaceuticals, the indoline-2-one framework has been explored as a precursor for organic luminescent molecules. nih.govresearchgate.net The rigid and well-defined conformation of these spiro compounds could be advantageous in the design of new materials with specific electronic or photophysical properties. A related compound, 5'-Bromospiro[cyclopropane-1,3'-indoline], has been noted for its potential in materials science, where its unique structure may contribute to the development of new materials with tailored characteristics. lookchem.com By extension, the 7'-fluoro derivative could be similarly explored for applications in organic electronics, sensors, or other advanced material fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7'-Fluorospiro[cyclopropane-1,3'-indoline], and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of indoline precursors followed by fluorination. For example, spirocyclic intermediates can be generated via [2+1] cycloaddition using diazo compounds under palladium catalysis . Fluorination is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents. Optimization requires Design of Experiments (DoE) to evaluate variables such as temperature, catalyst loading, and stoichiometry . Characterization via 19F NMR^{19}\text{F NMR} and X-ray crystallography is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing 7'-Fluorospiro[cyclopropane-1,3'-indoline], and how should data be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F} NMR) is essential for structural elucidation, particularly to distinguish spirocyclic conformers. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Validation involves cross-referencing data with computational models (e.g., DFT calculations for NMR chemical shifts) and replicating results across independent labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 7'-Fluorospiro[cyclopropane-1,3'-indoline] derivatives?

  • Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent-dependent conformational changes. To address this:

  • Perform variable-temperature NMR to detect equilibration between conformers.
  • Use synchrotron-based X-ray diffraction for high-resolution crystal structures.
  • Apply ab initio molecular dynamics simulations to model solvent effects .
  • Cross-validate findings with independent techniques (e.g., IR spectroscopy for functional group analysis) .

Q. What methodological frameworks are suitable for studying the reactivity of 7'-Fluorospiro[cyclopropane-1,3'-indoline] in catalytic systems?

  • Methodological Answer : A hybrid experimental-theoretical approach is recommended:

  • Experimental : Use kinetic isotope effects (KIE) and Hammett plots to probe reaction mechanisms.
  • Computational : Conduct density functional theory (DFT) calculations to map transition states and identify rate-limiting steps.
  • Theoretical : Align hypotheses with organometallic reaction theories (e.g., electron-transfer mechanisms) to contextualize findings .

Q. How can factorial design improve the scalability of 7'-Fluorospiro[cyclopropane-1,3'-indoline] synthesis?

  • Methodological Answer : Implement a fractional factorial design to screen critical variables (e.g., catalyst type, solvent polarity, reaction time). For example:

  • Factors : 3 levels of temperature (0°C, 25°C, 50°C), 2 catalysts (Pd(OAc)2_2, PdCl2_2), and 3 solvents (THF, DCM, MeCN).
  • Response Variables : Yield, purity, and reaction time.
  • Analysis : Use ANOVA to identify statistically significant factors and optimize conditions for reproducibility .

Data Analysis and Theoretical Integration

Q. What strategies mitigate biases in structure-activity relationship (SAR) studies of 7'-Fluorospiro[cyclopropane-1,3'-indoline] analogs?

  • Methodological Answer :

  • Blinded Analysis : Assign independent teams to synthesize and test compounds to avoid confirmation bias.
  • Multivariate Statistics : Apply principal component analysis (PCA) to decouple correlated variables (e.g., electronic effects vs. steric hindrance).
  • Theoretical Grounding : Use frontier molecular orbital (FMO) theory to rationalize reactivity trends, ensuring alignment with quantum mechanical principles .

Q. How can researchers integrate computational models with experimental data to predict novel derivatives?

  • Methodological Answer :

  • Step 1 : Train machine learning (ML) models on existing datasets (e.g., reaction yields, spectroscopic data) using descriptors like Hammett constants and molecular volume.
  • Step 2 : Validate predictions via parallel synthesis of top candidates.
  • Step 3 : Refine models iteratively using feedback from failed reactions .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in spirocyclic compound research?

  • Methodological Answer :

  • Open Data : Publish raw NMR, XRD, and chromatographic data in repositories like Zenodo.
  • Detailed Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental procedures.
  • Collaborative Verification : Engage third-party labs to replicate key findings .

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